The table below summarizes the available key identifiers and purity information for Gisadenafil from commercial sources:
| Property | Value | Source / Comments |
|---|---|---|
| CAS Number | 334827-98-4 | [1] [2] |
| Molecular Formula | C({29})H({39})N({7})O({8})S(_{2}) | Specified for the besylate salt [2]. |
| Purity (HPLC) | >99% (Gisadenafil besylate) [2] | |
| Purity (HPLC) | ≥98% (Gisadenafil, free base) [1] | |
| Form | White to off-white powder [1] | |
| Solubility | Soluble in DMSO (>35 mg/mL) [1] | Suitable for preparing stock standards. |
| Storage | 2-8°C [1] |
Although a specific HPLC method for Gisadenafil is not published, the principles for analyzing similar PDE5 inhibitors are well-established. The following workflow, based on methods for Sildenafil, outlines a logical approach to developing your own assay for Gisadenafil.
The diagram above shows that method development is an iterative process, often requiring optimization of the mobile phase to achieve optimal separation.
Based on published methods for Sildenafil, a closely related PDE5 inhibitor, you can base your initial method development on the following parameters [3] [4]:
The table below summarizes the core technical data for UK-369003-26 (Gisadenafil besylate).
| Property | Description |
|---|---|
| Chemical Name | 5-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]-3-pyridinyl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1] [2] [3] |
| CAS Number | 334827-98-4 [1] [2] [3] |
| Free Base CAS | 334826-98-1 [3] |
| Molecular Formula | C₂₉H₃₉N₇O₈S₂ [2] |
| Molecular Weight | 677.79 g/mol [2] [3] |
| Purity | ≥98% (HPLC) [1] |
| Physical Form | White to off-white powder [1] [2] |
| Solubility | >35 mg/mL in DMSO [1] [2] |
| Storage | Desiccate at 2-8°C [1] [2] |
| WGK | 3 (Moderately water-polluting) [1] [2] |
| IC₅₀ (PDE5) | 1.23 nM [3] [4] |
| Selectivity (PDE6) | 117-fold to 80-fold selective over PDE6 [1] [4] |
| Selectivity (Other PDEs) | >3000-fold selective over PDEs 1-4 and 7 [1] |
The selection of the besylate (benzenesulfonate) salt was a critical development step. The free base of Gisadenafil exhibited poor solubility at physiological pH, making it unsuitable for formulation. Salt formation with benzenesulfonic acid significantly improved its properties, resulting in a high-melting-point salt (248 °C) that was suitable for primary and secondary processing into a drug product [3].
The core activity of UK-369003-26 is measured by its ability to inhibit PDE5 enzyme activity.
The manufacturing process for UK-369003-26 involves multiple chemical steps, culminating in a final salt formation and purification. A key publication details the optimized process to control genotoxic impurities [5].
Synthesis and Control Workflow for UK-369003-26
A critical process parameter is the control of residual ethanol from earlier synthesis steps, which can react with benzenesulfonic acid to form the genotoxic impurity ethyl besylate. The optimized process uses a solvent medium of water and methyl ethyl ketone (MEK) with a carefully controlled water content (4% by volume) to effectively purge this impurity while maintaining a high reaction yield [3] [5].
UK-369003-26 acts as a competitive inhibitor of the PDE5 enzyme. The diagram below illustrates its mechanism at the cellular level.
Cellular Mechanism of PDE5 Inhibition by UK-369003-26
By inhibiting PDE5, UK-369003-26 elevates intracellular cGMP levels, leading to smooth muscle relaxation and vasodilation. This mechanism underpinned its investigation for treating lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH) [6] [3] [4]. Although clinical development for this and other indications (erectile dysfunction, pulmonary hypertension) has been discontinued, it remains a well-characterized chemical tool for cyclic nucleotide research [1] [3].
| Property | Detail |
|---|---|
| CAS Number | 334827-98-4 [1] |
| Molecular Formula | C₂₃H₃₃N₇O₅S • C₆H₆O₃S [1] |
| Molecular Weight | 677.79 g/mol [1] |
| Application | Phosphodiesterase-5 (PDE5) inhibitor [1] |
| Intended Use | For Research Use Only. Not for Diagnostic or Therapeutic Use [1] |
The search did not yield detailed quantitative data, experimental protocols, clinical trial results, or specific signaling pathway information for Gisadenafil besylate. It appears to be a research chemical used in laboratory studies rather than an approved drug [1].
For your research, it is helpful to understand the well-established mechanism of action for its drug class. This compound is a PDE5 inhibitor. This class of compounds works by blocking the enzyme phosphodiesterase type 5 (PDE5), which is responsible for breaking down cyclic guanosine monophosphate (cGMP) in cells [2] [3] [4]. The resulting increase in cGMP levels leads to smooth muscle relaxation and vasodilation. This mechanism is the basis for the clinical use of related PDE5 inhibitors, such as Sildenafil, in conditions like erectile dysfunction and pulmonary arterial hypertension [3] [4]. The following diagram illustrates this general pathway.
To gather the technical depth you require, I suggest you:
Stability studies for pharmaceutical preparations are highly specific to the drug substance, its salt form, and the final dosage form. The following table summarizes key findings from stability research on compounded formulations of Sildenafil citrate, which may offer a methodological framework for investigating Gisadenafil besylate [1] [2].
| Dosage Form | Storage Conditions | Study Duration | Key Stability Findings |
|---|
| Rapid-Dissolving Tablets [1] | Ambient room temperature (in amber blister packs) | 6 months | Potency: Consistently >95% label claim. Physical: No significant changes in appearance, weight, breaking force, or disintegration time. | | Oral Suspension (2.5 mg/mL) [2] | 30°C/75% RH & 40°C/75% RH (simulating ASEAN climate) | 90 days | Potency: 99.23% - 103.52% label claim. Physical/Microbiological: Stable appearance, viscosity, and pH; met microbial requirements. |
For a comprehensive stability assessment, the studies on Sildenafil employed a series of standardized tests. The workflow below outlines the key stages of a pharmaceutical stability study, based on the methodologies used in the search results.
Stability study workflow for pharmaceutical solid and liquid formulations.
Here is a more detailed breakdown of the key methodologies cited:
Since this compound appears to be a development-stage compound, you may need to pursue alternative avenues to obtain specific data.
Gisadenafil besylate (R&D code UK-369,003-26) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [1] [2]. Its core mechanism follows the established pathway of its class, which is best understood in the context of penile erection, an area where PDE5 inhibitors are most commonly used [3] [4].
The following diagram illustrates the core signaling pathway through which Gisadenafil and other PDE5 inhibitors exert their effects:
Figure 1: Gisadenafil inhibits PDE5, preventing cGMP degradation and promoting vasodilation.
This cGMP-mediated vasodilatory mechanism is also the basis for the investigational use of PDE5 inhibitors in other conditions, such as pulmonary arterial hypertension and lower urinary tract symptoms [3] [5].
The tables below summarize the key experimental data available for this compound.
Table 1: In Vitro Inhibitory Potency (IC₅₀) and Selectivity [2]
| Target Enzyme | IC₅₀ Value | Selectivity Ratio (vs. PDE5A) |
|---|---|---|
| PDE5A | 3.6 nM | - |
| PDE1A | 9.1 µM | ~2,500-fold |
Table 2: Key Physicochemical and Pharmacokinetic Properties
| Parameter | Description / Value | Source / Context |
|---|---|---|
| Molecular Formula | C₂₉H₃₉N₇O₈S₂ | [2] |
| Molecular Weight | 677.79 g/mol | [2] |
| CAS Registry No. | 334827-98-4 (besylate salt) | [1] [2] |
| Oral Bioavailability | Potential for oral bioavailability and dose-proportional pharmacokinetics reported. | [1] |
| Solubility | Poor for free base; besylate salt form developed to improve properties for processing. | [1] |
The data for Gisadenafil is derived from preclinical studies.
Gisadenafil was also investigated for the treatment of lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH), but clinical trials for this indication were discontinued [1] [6].
The available information on this compound is limited because it is not an approved drug. Key information typically required for a complete whitepaper is missing:
This compound represents a research compound that demonstrated high potency and excellent selectivity for PDE5 over PDE1 in preclinical models. Its development history offers insights for drug discovery in this class, particularly regarding the importance of selectivity profiles and salt formation to address solubility issues.
The table below summarizes the key quantitative data available for Gisadenafil besylate from various chemical and biological suppliers.
| Parameter | Value / Description | Source |
|---|---|---|
| IC₅₀ (PDE5) | 1.23 nM [1] [2] [3] or 3.6 nM [4] [5] | Supplier & Bioactivity Data |
| Selectivity (PDE5 vs. PDE6) | >100-fold selective [1] [2] | Supplier & Bioactivity Data |
| Selectivity (PDE5 vs. PDE1A) | ~2500-fold selective (IC₅₀ for PDE1A = 9.1 µM) [4] [5] | Supplier & Bioactivity Data |
| Molecular Weight | 677.79 g/mol [1] [4] [2] | Chemical Data |
| Molecular Formula | C₂₉H₃₉N₇O₈S₂ [1] [4] | Chemical Data |
| CAS Number | 334827-98-4 [1] [4] [2] | Chemical Data |
| Solubility (DMSO) | 80-100 mg/mL (118-147.54 mM) [1] [4] | Solubility Data |
| Solubility (Water) | 1-6.78 mg/mL (1.48-10 mM) [1] [4] [2] | Solubility Data |
| In Vivo Model (Dose) | Male Tat-transgenic mice; 0.25 mg/kg (ip, 5 days) or 2 mg/kg (ip, single dose) [1] [4] [5] | Experimental Data |
The search results provide methodologies for both in vitro and in vivo studies on this compound.
This protocol is used to determine the IC₅₀ value and selectivity of Gisadenafil [4] [5].
This study investigated the potential therapeutic effect of Gisadenafil on cerebrovascular function in a neuroinflammatory model [1] [4] [5].
The following diagrams, created using Graphviz, illustrate the proposed mechanism of Gisadenafil and the workflow of the in vivo experiment.
Mechanism of Gisadenafil: PDE5 inhibition increases cGMP, promoting smooth muscle relaxation.
In vivo workflow: Gisadenafil treatment in a mouse model improves vascular response to hypercapnia.
While specific signaling pathways in the bladder for Gisadenafil are not detailed, research on Sildenafil (another PDE5 inhibitor) in human detrusor smooth muscle suggests that PDE5 inhibitor-induced relaxation is complex [6]. The process involves not only the expected cGMP pathway but also cAMP-dependent pathways and the activation of calcium-activated potassium channels (BKCa and SKCa) and ATP-sensitive potassium (KATP) channels [6]. This indicates a multifaceted mechanism that may extend beyond a single pathway.
This compound is a potent and selective PDE5 inhibitor with a well-defined core pharmacological profile. The experimental data supports its activity in both biochemical (in vitro) and disease-relevant physiological (in vivo) models.
The core quantitative data for gisadenafil is summarized in the table below.
| Parameter | Value | Experimental Context |
|---|---|---|
| PDE5 IC₅₀ | 1.23 nM | In vitro enzyme inhibition assay [1] |
| Selectivity vs. PDE6 | >100-fold | Calculated from IC₅₀ ratios against other PDE families [1] |
The high selectivity of gisadenafil for PDE5 over PDE6 can be understood through the structural differences between these two enzymes.
The following diagram illustrates the general workflow for computationally analyzing PDE5/PDE6 inhibitor selectivity, as applied in contemporary research [3] [4].
For context, the selectivity profile of gisadenafil can be compared to other well-known PDE5 inhibitors, as shown in the table below.
| Inhibitor | PDE5 IC₅₀ (nM) | PDE6 Selectivity (Fold vs. PDE5) | Primary Off-Target(s) |
|---|---|---|---|
| Gisadenafil [1] | 1.23 | >100 | Not specified |
| Sildenafil [5] [6] | ~3.5 - 5 | Low (also a potent PDE6 inhibitor) | PDE6 |
| Tadalafil [7] [5] | ~2.0 - 6 | Moderate (better than sildenafil) | PDE11 |
| Avanafil [5] | ~1.0 - 5.2 | High | - |
| Vardenafil [5] | ~0.1 - 0.7 | Low (also a potent PDE6 inhibitor) | PDE6 |
For scientists seeking to replicate or build upon this research, the following are detailed methodologies from the literature.
1. In Vitro Binding Affinity Assay (Core Protocol) The primary data for gisadenafil's IC₅₀ is derived from a standard enzymatic assay [1].
2. Computational Analysis of Selectivity (Mechanistic Protocol) Advanced studies use computational methods to understand the structural basis of selectivity, as seen in recent literature [3] [4].
The >100-fold selectivity of gisadenafil suggests a potential for a reduced incidence of visual disturbances, a known side effect of first-generation PDE5 inhibitors like sildenafil and vardenafil caused by PDE6 inhibition [5] [6]. This makes gisadenafil a valuable chemical tool for probing PDE5-specific biology.
Future research directions could include:
The core biological activity of PDE5 inhibitors like Sildenafil is to amplify the nitric oxide (NO)-mediated signaling pathway by preventing the degradation of cyclic guanosine monophosphate (cGMP). The diagram below illustrates this key mechanism.
Diagram of the core NO-cGMP pathway and the site of PDE5 inhibitor action.
The table below summarizes quantitative data for Sildenafil, provided for comparative purposes.
| Parameter | Value or Finding | Experimental Context / Method |
|---|---|---|
| Primary Mechanism | Potent & selective PDE5 inhibition [1] | In vitro enzyme assays; human corpus cavernosum studies |
| Key Downstream Effects | Relaxation of smooth muscle [2] | Organ bath experiments on human bladder dome strips |
| Involved Pathways | cGMP (primary), cAMP, K+ channel activation [2] | Tissue pre-contracted with carbachol, inhibitors used (ODQ, MDL-12,330A, glibenclamide) |
| Onset of Action | As early as 14 minutes [1] | Clinical trials in men with erectile dysfunction |
| Duration of Action | Up to 12 hours [1] | Clinical trials in men with erectile dysfunction |
| Common Adverse Events | Headache, flushing, dyspepsia, visual disturbances [3] [4] | Analysis of 67 double-blind, placebo-controlled trials and post-marketing data |
The table below summarizes the key physicochemical and solubility data for Gisadenafil besylate from supplier specifications and scientific literature.
| Property | Value / Description |
|---|---|
| CAS Number | 334827-98-4 [1] [2] [3] |
| Molecular Formula | C₂₉H₃₉N₇O₈S₂ [2] |
| Molecular Weight | 677.79 g/mol [1] [2] [4] |
| Purity | ≥98% (HPLC) [3] [4] |
| Physical Appearance | White to off-white powder [2] [3] |
| Solubility in DMSO | 100 mg/mL (147.54 mM) [2] or 67.78 mg/mL (100 mM) [4] |
The following table provides a standard protocol for preparing a 100 mM stock solution, which is above the concentration required for most biological assays.
| Step | Parameter | Description |
|---|---|---|
| 1. Weigh | Mass for 1 mL of 100 mM solution | 67.8 mg |
| 2. Dissolve | Solvent | Anhydrous DMSO |
| 3. Mix | Method | Vortex or sonicate briefly at room temperature |
| 4. Store | Conditions | Aliquot and store at -20°C to -80°C; desiccate to avoid moisture [2] [4] |
This compound is a potent and specific inhibitor of phosphodiesterase-5 (PDE5) [1] [2] [4].
The following diagram illustrates the core experimental workflow and the compound's mechanism of action.
For in vivo studies, the DMSO stock solution requires further dilution in a physiologically compatible vehicle. One referenced study administered this compound intraperitoneally at 2 mg/kg in male Tat-transgenic mice [2]. The following table details a standard formulation for injection.
| Component | Volume | Final Concentration | Purpose |
|---|---|---|---|
| 100 mM Gisadenafil in DMSO | 100 µL | 10% v/v | Drug source |
| Tween 80 | 50 µL | 5% v/v | Surfactant |
| Saline (0.9% NaCl) | 850 µL | 85% v/v | Aqueous phase |
| Final Working Solution | 1000 µL | ~10 mg/mL | Ready for injection |
Preparation Steps:
This compound is a potent PDE5 inhibitor with structural and therapeutic similarities to sildenafil citrate, developed for treating erectile dysfunction and potentially pulmonary arterial hypertension. As a BCS Class II compound, this compound exhibits poor aqueous solubility which significantly limits its oral bioavailability and therapeutic efficacy. The compound's molecular structure contains a N-methylpiperazine fragment with a basic nitrogen (pKa ≈ 8.7) that serves as the primary site for protonation and salt formation, similar to sildenafil derivatives. The besylate salt form was developed to improve solubility characteristics compared to the free base, yet solubility remains a critical formulation challenge. Addressing this limitation requires systematic evaluation of various solubilization techniques to achieve the target concentration of 10 mM for experimental and potential clinical applications.
The solubility limitations of this compound represent a common challenge in pharmaceutical development, particularly for PDE5 inhibitors. Sildenafil citrate, with which gisadenafil shares structural similarities, has a documented aqueous solubility of approximately 4.1 mg/mL, contributing to its relatively low oral bioavailability of around 40% [1]. Similarly, this compound faces dissolution rate-limited absorption, necessitating advanced formulation strategies to enhance its aqueous solubility. The significance of overcoming these solubility challenges lies in achieving sufficient systemic exposure for therapeutic efficacy while potentially reducing dosage and minimizing side effects. These application notes provide comprehensive protocols for evaluating and enhancing this compound solubility through scientifically validated techniques.
Cocrystallization represents a promising approach for modifying the solid-state properties of active pharmaceutical ingredients (APIs) without altering their chemical structure or pharmacological activity. For this compound, cocrystal formation with pharmaceutically acceptable co-formers can significantly enhance aqueous solubility through crystalline rearrangement and improved hydration kinetics. The methodology involves establishing specific hydrogen bonding interactions between the API and selected co-formers, particularly those containing carboxylic acid moieties that can interact with the basic nitrogen in gisadenafil's N-methylpiperazine fragment. Successful cocrystallization has been demonstrated with sildenafil, where fumaric acid cocrystals increased water solubility up to five-fold compared to the base compound [2].
The co-former selection for this compound should follow established pharmaceutical guidelines, prioritizing GRAS (Generally Recognized As Safe) substances with proven safety profiles. Appropriate co-formers include fumaric acid, benzoic acid, and acetylsalicylic acid, which have demonstrated successful cocrystal formation with similar PDE5 inhibitors. The cocrystallization process generates a unique crystal lattice structure with distinct thermodynamic properties that can enhance dissolution rates without compromising chemical stability. When implementing this approach, researchers should systematically screen multiple co-formers at varying stoichiometric ratios to identify optimal combinations for this compound, as the final cocrystal stoichiometry may differ from initial molar ratios used in preparation [2].
Solid dispersions represent another effective strategy for enhancing the solubility characteristics of this compound. This technique involves dispersing the API within hydrophilic polymeric carriers at the molecular level, creating amorphous systems with significantly improved dissolution properties. The selection of appropriate polymeric carriers is critical for achieving stable solid dispersions with enhanced solubility. For this compound, recommended carriers include Kollidon VA64 (copovidone), Kolliphor P188 (poloxamer 188), and Kollidon 30 (povidone), which have demonstrated remarkable success in improving the solubility of sildenafil citrate [3].
The mechanism of solubility enhancement in solid dispersions involves multiple factors, including particle size reduction, improved wettability, conversion from crystalline to amorphous state, and molecular-level dispersion that bypasses the energy-intensive crystal lattice breakdown during dissolution. When properly formulated, solid dispersions of this compound can achieve near-complete release (99.74% within 2 hours) as demonstrated with sildenafil-Kollidon VA64 systems [3]. The polymeric carriers facilitate solubilization through various mechanisms: Kolliphor P188 forms micelles that encapsulate the drug, Kollidon VA64 generates nanoparticles during dissolution, and Kollidon 30 creates water-soluble complexes with insoluble drugs. The physical stability of these systems must be carefully monitored, as amorphous dispersions have a thermodynamic tendency to recrystallize over time, potentially compromising solubility enhancements.
Cosolvency utilizes water-miscible solvents to modify the polarity of the dissolution medium, thereby enhancing the solubility of poorly water-soluble drugs like this compound. This approach is particularly valuable for preclinical formulations and liquid dosage forms. Effective cosolvents for this compound include ethylene glycol, ethanol, and propylene glycol, which have demonstrated significant solubility enhancement for sildenafil citrate in concentration-dependent manners [4] [1]. The cosolvency mechanism involves reducing the interfacial tension between the hydrophobic drug and aqueous medium while modifying the solvent environment to better accommodate the drug molecule.
Hydrotropy offers an alternative solubilization strategy using high concentrations of specific agents like sodium benzoate, nicotinamide, or urea to enhance aqueous solubility. This approach provides distinct advantages over traditional cosolvency, including reduced environmental concerns, improved safety profiles, and enhanced stability of the dissolved drug [5]. Hydrotropic agents operate through complex formation or molecular aggregation, with synergistic effects observed when multiple hydrotropic agents are combined. The selection of hydrotropic agents for this compound should consider their compatibility with the drug's chemical structure, particularly the potential for interaction with the basic nitrogen center. Both cosolvency and hydrotropy offer valuable formulation options for achieving target solubility of 10 mM this compound, with choice dependent on specific application requirements, safety considerations, and compatibility with subsequent experimental or formulation steps.
Table 1: Experimental Solubility Data for Sildenafil-Based Compounds Using Various Enhancement Techniques
| Methodology | Specific Formulation | Solubility Enhancement | Temperature (K) | Reference Compound |
|---|---|---|---|---|
| Cocrystallization | Fumaric acid cocrystal | 5× increase vs. base | 298.2 | Sildenafil [2] |
| Cocrystallization | Benzoic acid cocrystal | Significant improvement vs. base | 298.2 | Sildenafil [2] |
| Cocrystallization | Acetylsalicylic acid cocrystal | Significant improvement vs. base | 298.2 | Sildenafil [2] |
| Solid Dispersion | Kollidon VA64 (1:1) | 99.74% release in 2 hours | 310 | Sildenafil citrate [3] |
| Solid Dispersion | Kolliphor P188 (1:1) | Enhanced dissolution rate | 310 | Sildenafil citrate [3] |
| Solid Dispersion | Kollidon 30 (1:1) | Enhanced dissolution rate | 310 | Sildenafil citrate [3] |
| Cosolvency | Ethylene glycol (neat) | 2.05×10⁻² mol·L⁻¹ | 313.2 | Sildenafil citrate [4] |
| Cosolvency | Ethanol + water (0.6 mass fraction) | 2.18×10⁻² mol·L⁻¹ | 313.2 | Sildenafil citrate [1] |
| Cosolvency | Water (control) | 5.46×10⁻³ mol·L⁻¹ | 293.2 | Sildenafil citrate [4] |
The solubility enhancement data demonstrates that multiple approaches can significantly improve the dissolution characteristics of poorly soluble PDE5 inhibitors. The cosolvency methods using ethylene glycol or ethanol-water mixtures provide substantial solubility increases, with temperature playing a crucial role in solubility optimization. The solid dispersion systems achieve remarkable in vitro release profiles, approaching complete dissolution within standard testing timeframes. These data points provide valuable reference expectations for this compound formulation development, with the understanding that besylate salt may exhibit different absolute solubility but similar enhancement patterns.
Table 2: Methodological Comparison for Solubility Enhancement of this compound
| Technique | Mechanism of Action | Advantages | Limitations | Sustainability Score |
|---|---|---|---|---|
| Cocrystallization | Alters crystal lattice energy and hydrogen bonding | Maintains chemical integrity; tunable properties | Potential stability issues; complex characterization | Moderate |
| Solid Dispersion | Creates amorphous systems; improves wettability | Significant solubility enhancement; rapid dissolution | Physical instability; carrier-dependent | High |
| Cosolvency | Modifies solvent polarity and solubility parameters | Simple implementation; immediate effect | Environmental concerns; potential toxicity | 29% [5] |
| Hydrotropy | Complexation and molecular aggregation | Eco-friendly; stable formulations | Requires high additive concentrations | 71% [5] |
The comparative analysis reveals that each solubilization strategy offers distinct advantages and limitations for this compound formulation. Hydrotropy emerges as the most sustainable approach according to green chemistry metrics, while solid dispersions provide the most pronounced enhancement in dissolution efficiency. The selection of appropriate methodology should consider the specific application context, required solubility threshold, formulation stability requirements, and environmental impact.
The slow solvent evaporation method represents a robust approach for preparing cocrystals of this compound with enhanced solubility properties. This protocol has been successfully demonstrated for sildenafil cocrystals with fumaric acid, benzoic acid, and acetylsalicylic acid [2]:
Step 1: Solution Preparation - Prepare separate solutions of this compound (0.04 M) and selected co-former (0.04-0.12 M depending on desired stoichiometric ratio) in appropriate solvents. Acetone and ethyl acetate have demonstrated particular effectiveness for similar PDE5 inhibitors. Ensure complete dissolution using mild heating (40-45°C) and stirring if necessary.
Step 2: Solution Combination - Combine the this compound and co-former solutions in the desired stoichiometric ratio (typically 1:1, 1:2, or 1:3 drug-to-co-former) in a clean, dry crystallization vessel. Mix thoroughly using magnetic stirring for 15-20 minutes to ensure homogeneous molecular distribution.
Step 3: Slow Evaporation - Cover the crystallization vessel with perforated aluminum foil to control evaporation rate. Allow the solvent to evaporate slowly at room temperature (25±2°C) in a vibration-free environment. The process typically requires 5-7 days for complete crystallization. For accelerated processing, controlled vacuum evaporation at reduced temperature can be employed.
Step 4: Crystal Collection - Collect the resulting cocrystals by gentle vacuum filtration using a Buchner funnel with filter paper of appropriate pore size (0.45-10 μm). Wash the crystals minimally with the same solvent system to remove residual non-cocrystallized material without dissolving the formed cocrystals.
Step 5: Drying and Storage - Air-dry the cocrystals at room temperature for 24 hours, followed by vacuum desiccation for 6-8 hours to remove residual solvent. Characterize the resulting cocrystals using PXRD, FT-IR, and DSC to confirm cocrystal formation and assess purity. Store in airtight containers protected from light at controlled room temperature.
The success of cocrystallization is highly dependent on solvent selection and evaporation rate. Systematic screening of solvent systems is recommended, with acetone and ethyl acetate serving as primary candidates based on successful application with similar compounds. The formed cocrystals typically exhibit irregular crystal morphology rather than defined geometric shapes, which does not compromise their solubility enhancement potential.
The solvent evaporation method provides an effective approach for preparing solid dispersions of this compound with hydrophilic polymers. This protocol is adapted from successful applications with sildenafil citrate and hydrophilic polymers including Kollidon VA64, Kolliphor P188, and Kollidon 30 [3]:
Step 1: Preparation of Drug-Polymer Solution - Accurately weigh this compound and selected polymer carrier in the desired ratio (typically 1:1 w/w). Dissolve the physical mixture in a common volatile solvent, with ethanol demonstrating effectiveness for both drug and polymeric carriers. Use minimal solvent volume to achieve complete dissolution, typically 10-15 mL per gram of solid.
Step 2: Homogenization - Subject the solution to homogenization using a high-speed homogenizer at 10,000 rpm for 5-10 minutes to ensure complete molecular-level dispersion of the drug within the polymer matrix. Alternatively, ultrasonic agitation for 15-20 minutes can be employed.
Step 3: Solvent Evaporation - Remove the solvent using a rotary evaporator under reduced pressure at controlled temperature (40±2°C). Maintain gentle rotation (50-60 rpm) to form a thin film and ensure uniform evaporation. Continue the process until a dry, solid film is obtained.
Step 4: Size Reduction - Scrape the dried solid dispersion from the evaporation flask and gently grind using a mortar and pestle. Pass the resulting powder through a sieve (100-150 mesh) to obtain uniform particle size distribution. Avoid excessive mechanical stress that might induce recrystallization.
Step 5: Drying and Storage - Further dry the solid dispersion under vacuum for 12-24 hours to remove residual solvent. Store the final solid dispersion in desiccators with appropriate desiccant at controlled room temperature, protected from light and moisture.
The critical quality attributes for the resulting solid dispersion include drug content uniformity, amorphous character confirmation (by PXRD), and in vitro dissolution performance. The selected polymer carrier significantly influences the physical stability and dissolution enhancement, with Kollidon VA64 demonstrating particular effectiveness for similar compounds.
The shake-flask method remains the gold standard for equilibrium solubility determination of this compound in various media. This protocol is adapted from established methods used for sildenafil citrate solubility assessment [4] [1]:
Step 1: Preparation of Saturated Solutions - Add excess this compound (approximately 1.5-2 times the expected solubility) to precisely measured volumes (10-15 mL) of selected dissolution media in glass vials. Include aqueous buffers, cosolvent systems, and media containing potential hydrotropic agents based on experimental design.
Step 2: Equilibrium Attainment - Seal the vials and agitate continuously in a temperature-controlled water bath shaker maintained at the desired temperature (typically 25±0.5°C, 37±0.5°C). Maintain agitation for a minimum of 24 hours to ensure equilibrium attainment, with preliminary studies recommended to confirm sufficient equilibration time.
Step 3: Phase Separation - After equilibrium is established, allow the suspensions to settle briefly, then withdraw aliquots and immediately filter through pre-warmed (or pre-cooled) membrane filters (0.45 μm pore size). Use syringe filters with minimal hold-up volume to prevent temperature change and ensure saturation maintenance.
Step 4: Sample Analysis - Appropriately dilute the filtered saturated solutions with mobile phase compatible with the analytical method. Quantify this compound concentration using validated HPLC-UV methods with detection wavelengths appropriate for the compound (typically 200-300 nm based on UV spectrum).
Step 5: Data Validation - Perform each determination in triplicate with appropriate quality controls. Confirm equilibrium by measuring solubility at increasing time points until consistent values are obtained. Verify that solid phase remaining after equilibration shows no form conversion using PXRD.
This method provides fundamental solubility data critical for formulation development and biopharmaceutical assessment. For this compound, particular attention should be paid to potential pH-dependent solubility given the compound's ionizable groups, with comprehensive profiling recommended across the physiologically relevant pH range (1.2-7.4).
The following diagram illustrates the systematic decision-making process for selecting and implementing solubility enhancement strategies for this compound:
Figure 1: Strategic Pathway for this compound Solubility Enhancement
The strategic pathway outlines a systematic approach for achieving the target solubility of 10 mM this compound. The process begins with comprehensive target assessment and analytical development, followed by sequential implementation of various enhancement strategies. The diagram emphasizes the iterative nature of formulation development, with decision points at each stage to evaluate whether the solubility enhancement meets target requirements. This structured approach ensures efficient resource utilization while maximizing the probability of success.
The application of advanced solubilization techniques offers promising pathways to achieve the target 10 mM solubility for this compound. Based on the extensive data available for structurally related compounds, particularly sildenafil citrate, cocrystallization with pharmaceutically acceptable co-formers, solid dispersion systems with hydrophilic polymers, and cosolvency approaches with safe solvent systems represent the most promising strategies. The experimental protocols provided herein offer detailed methodologies for implementing these approaches, while the strategic pathway provides a decision-making framework for systematic investigation.
Future directions for this compound solubility enhancement should consider combined approaches that leverage multiple mechanisms simultaneously, such as cocrystals incorporated into solid dispersion systems or hydrotropic agents combined with cosolvents. Additionally, the emerging emphasis on green chemistry principles suggests prioritization of hydrotropic methods where feasible, given their superior sustainability profile. As with all formulation development programs, comprehensive characterization of the final form is essential, including solid-state properties, stability under accelerated conditions, and in vitro performance in biologically relevant media. The protocols and data presented herein provide a robust foundation for developing bioavailable formulations of this compound suitable for preclinical and clinical evaluation.
Gisadenafil besylate is a potent, selective, and orally bioavailable phosphodiesterase-5 (PDE5) inhibitor. The table below summarizes its core biochemical and in vivo dosing parameters [1] [2].
Table 1: Key Data for this compound
| Parameter | Value | Description / Significance |
|---|---|---|
| PDE5 IC₅₀ | 1.23 nM | Indicates high potency for the primary target [1] [2]. |
| Selectivity | >100-fold vs. PDE6 | Reduced potential for visual side effects compared to some other PDE5 inhibitors [1] [2]. |
| In Vivo Dose | 0.25 mg/kg | Effective dose administered via intraperitoneal (IP) injection in a murine model [2]. |
| Dosing Regimen | Once daily for 5 days | Protocol for a short-term interventional study [2]. |
| Solubility (DMSO) | 80 mg/mL (118 mM) | Suitable for preparing concentrated stock solutions [2]. |
This protocol is adapted from a published study that investigated the effects of this compound on cerebrovascular function in a transgenic mouse model of HIV-1 associated neuroinflammation [2].
To assess the efficacy of this compound in improving cerebrovascular reactivity in a doxycycline-inducible HIV-1 Tat transgenic mouse model (with GFAP-driven expression).
The following diagram illustrates the key stages of the experimental procedure:
This compound exerts its effects by selectively inhibiting phosphodiesterase type 5 (PDE5). The following diagram details the underlying signaling pathway and the site of action of the compound.
Pathway Explanation: In the context of the cited study, the accumulation of cGMP in cerebrovascular smooth muscle promotes vasodilation, which is the proposed mechanism for the improved blood flow and arteriolar dilation observed during the hypercapnia challenge [3] [2]. This pathway is also the basis for the effects of PDE5 inhibitors in their approved indications, such as erectile dysfunction and pulmonary arterial hypertension [4] [3].
Gisadenafil besylate (development code UK-369003) is an investigational compound supplied for research purposes under agreement from Pfizer Inc. [1] [2].
Table 1: Physicochemical and Biochemical Profile of this compound
| Parameter | Specification |
|---|---|
| Chemical Name | 5-[2-Ethoxy-5-[(4-ethyl-1-piperazinyl)sulfonyl]-3-pyridinyl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1] [2] |
| Molecular Weight | 677.79 g/mol [1] [2] |
| Purity | ≥98% (HPLC) [1] |
| PDE5 Inhibition (IC₅₀) | 1.23 nM [1] [2] [3] |
| Selectivity (PDE5 vs. PDE6) | >100-fold [1] [3] |
| Oral Bioavailability | Demonstrated in preclinical models [1] [3] |
| CAS Number | 334827-98-4 [1] [4] |
| Solubility | 10 mM in water; 100 mM in DMSO [1] [2] |
This compound exerts its effects by selectively inhibiting PDE5, thereby elevating intracellular cyclic guanosine monophosphate (cGMP) levels. This mechanism leads to smooth muscle relaxation in the lower urinary tract, which is relevant for relieving BPH symptoms [1] [5]. The following diagram illustrates the proposed cellular signaling pathway.
Figure 1: Proposed cGMP-mediated signaling pathway for smooth muscle relaxation by this compound in the lower urinary tract. The diagram synthesizes mechanisms described for PDE5 inhibitors in prostate, bladder, and vascular tissues [6] [5] [7].
This protocol assesses the direct relaxant effect of Gisadenafil on pre-contracted prostate tissue strips, adapted from methodologies used to study Sildenafil [6] [5].
Workflow Diagram:
Figure 2: Experimental workflow for assessing Gisadenafil-induced relaxation in prostate tissue strips.
Key Steps:
This protocol evaluates the efficacy of Gisadenafil in preventing or reversing BPH in an animal model, based on studies with Sildenafil [9] [8].
Workflow Diagram:
Figure 3: In vivo protocol for evaluating Gisadenafil in a rodent BPH model.
Key Steps:
The following table summarizes key outcomes from studies on PDE5 inhibitors (including Gisadenafil) in BPH contexts, which can serve as a reference for designing experiments with Gisadenafil.
Table 2: Summary of Key Research Findings from PDE5 Inhibitor Studies in BPH Models
| Study Compound / Model | Key Findings | Reference / Context |
|---|---|---|
| Gisadenafil (Clinical Trial) | Phase II trials for BPH, overactive bladder, and ED. Treatment-emergent adverse events included headache, myalgia, and dyspepsia. | [4] |
| Sildenafil (Human Detrusor) | Relaxed carbachol-pre-contracted human detrusor strips (from 3 µM). Effect involved cGMP, cAMP, and K⁺ channel pathways. | [6] |
| Sildenafil (Human Prostate Myogenic Tone) | Reduced myogenic tone in human prostate TZ strips (10 µM). Efficacy in younger patients was negatively correlated with age. | [5] |
| Sildenafil (Rat BPH Model) | Prevented testosterone-induced increase in prostate weight and relative prostate weight. Improved histopathological parameters. | [9] |
| Sildenafil (Rabbit BPH Model) | Reduced prostate weight by 65.34% after 8 weeks. Relaxed phenylephrine-contracted bladder neck muscle. | [8] |
| Sildenafil (Clinical BPH) | 50 mg qd significantly improved nocturia vs. placebo in men with LUTS/BPH. All doses (25 mg qd/bid, 50 mg qd) improved IPSS. | [7] |
This compound serves as a potent and selective research tool for investigating the role of PDE5 inhibition in the pathophysiology and treatment of BPH. The provided pharmacological data, proposed mechanisms, and detailed experimental protocols offer a foundation for scientists to further explore its potential applications in urological drug discovery and basic research.
Gisadenfil besylate (UK-369,003) is a specific, orally bioactive phosphodiesterase-5 (PDE5) inhibitor. Its development for the treatment of LUTS associated with Benign Prostatic Hyperplasia (BPH) and for erectile dysfunction was discontinued, and no recent development has been reported for these indications [1].
The table below summarizes key in vitro and in vivo pharmacological data for gisadenfil besylate.
| Parameter | Details |
|---|---|
| Molecular Formula | C29H39N7O8S2 [2] |
| Molecular Weight | 677.79 g/mol [2] |
| PDE5A IC₅₀ | 3.6 nM [2] |
| PDE1A IC₅₀ | 9.1 µM [2] |
| Selectivity (PDE1A/PDE5A) | ~2500-fold [2] |
| In Vivo Model (Hypercapnia) | Male Tat-transgenic mice [3] |
| In Vivo Dose | 2 mg/kg [3] |
| Route of Administration | Intraperitoneal (IP) injection [3] |
The therapeutic potential of PDE5 inhibitors like gisadenfil for LUTS is linked to their role in relaxing smooth muscle in the lower urinary tract. The following diagram illustrates the key signaling pathways involved, based on studies of PDE5 inhibitors in human detrusor (bladder) smooth muscle [4].
The core mechanism involves the NO-cGMP signaling pathway [4] [3]. Nitric Oxide (NO) activates guanylate cyclase (GC), which produces cGMP. cGMP promotes smooth muscle relaxation through its effector, protein kinase G (PKG). Gisadenfil exerts its effect by inhibiting PDE5, the enzyme that breaks down cGMP, thereby elevating intracellular cGMP levels and enhancing relaxation.
Research on human detrusor muscle suggests that the relaxation induced by PDE5 inhibitors like sildenafil (and potentially gisadenfil) is complex, involving not only the cGMP pathway but also interactions with cAMP signaling and the opening of calcium-activated potassium channels (specifically BKCa and SKCa) [4]. This multi-pathway mechanism is illustrated in the diagram.
While detailed protocols specifically for gisadenfil in LUTS are not available in the public domain, the following are generalized protocols based on standard methodologies used to evaluate PDE5 inhibitors.
This protocol is used to determine the IC₅₀ value of gisadenfil against PDE5 and other isoenzymes to establish potency and selectivity [2].
This protocol is adapted from a study that investigated gisadenfil's ability to restore vascular function in a mouse model of HIV-associated neuroinflammation, demonstrating its functional in vivo PDE5 inhibitory activity [3].
The available data on gisadenfil, though limited, provides a template for profiling a PDE5 inhibitor for potential urological applications.
Although gisadenfil besylate did not progress to clinical use for LUTS, its well-characterized preclinical profile serves as a valuable reference for researchers. The integrated data on its pharmacology, mechanism of action, and experimental approaches provides a framework for the continued development of PDE5-targeted therapies for lower urinary tract disorders.
1. Compound Profile Gisadenafil besylate (alternative name: UK-369003) is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5) [1] [2]. Its primary mechanism involves increasing cyclic guanosine monophosphate (cGMP) levels by inhibiting its degradation, thereby amplifying the nitric oxide (NO)-cGMP signaling pathway [3]. This pathway is a critical regulator of vascular smooth muscle relaxation and endothelial function.
2. Therapeutic Rationale for Cerebrovascular Studies The NO-cGMP pathway is fundamental to maintaining healthy cerebrovascular function. Impairments in this pathway are a hallmark of cerebrovascular diseases, including cerebral small vessel disease (cSVD), and are associated with reduced cerebrovascular reactivity (CVR) and cerebral blood flow [4] [5]. CVR is the ability of cerebral blood vessels to dilate in response to stimuli (e.g., CO₂), and its loss is a key indicator of vascular pathology. Preclinical and clinical evidence suggests that PDE5 inhibition can improve cerebrovascular function. For instance, a 2024 randomized controlled trial (OxHARP) demonstrated that sildenafil significantly improved CVR and perfusion in patients with symptomatic small vessel disease [5]. Given its high potency (IC₅₀ = 1.23 nM) and >100-fold selectivity for PDE5 over PDE6, this compound is a strong candidate for research aimed at restoring cerebrovascular function [1] [2].
The following protocols are adapted from established methodologies used in studying other PDE5 inhibitors, tailored for the specific investigation of this compound.
This protocol is used to measure the direct relaxant effect of this compound on cerebrovascular rings.
1.1 Tissue Preparation
1.2 Experimental Procedure
1.3 Data Analysis
This protocol measures changes in cerebral blood flow velocity in response to a vasoactive stimulus, assessing integrated cerebrovascular function.
2.1 Animal Preparation & Monitoring
Ercc1^Δ/- mice) or a model of cerebral small vessel disease.2.2 CVR Challenge and Drug Administration
2.3 Data Analysis
(Peak Flow Velocity during Hypercapnia - Baseline Flow Velocity) / (ΔCO₂)The table below summarizes key quantitative data for this compound and related experimental parameters.
Table 1: Summary of Key Quantitative Data
| Parameter | Value | Context / Note |
|---|---|---|
| Gisadenafil PDE5 IC₅₀ | 1.23 nM | Potent inhibition [1] [2] |
| Selectivity (PDE5 vs. PDE6) | >100-fold | Reduced risk of visual side effects [1] |
| Molecular Weight | 677.79 g/mol | [1] [2] |
| Purity | ≥98% | By HPLC [2] |
| Solubility (Water) | 10 mM | [1] [2] |
| Solubility (DMSO) | 100 mM | [1] [2] |
| Ex Vivo Effective Conc. | 3 µM - 30 µM | Concentration range inducing relaxation in pre-contracted human detrusor strips (analogous tissue) [6] |
| In Vivo Dose (Mouse) | 10 mg/kg/day | Dose shown to improve vascular function in a chronic study of sildenafil [4] |
| Key Inhibitor Conc. (ODQ) | 10 µM | Concentration used to inhibit guanylyl cyclase in ex vivo studies [6] |
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of this compound and the experimental workflow.
This diagram illustrates how this compound enhances the NO-cGMP pathway to promote vasodilation and improve cerebrovascular reactivity.
This flowchart outlines the key steps for conducting the proposed ex vivo and in vivo experiments.
HIV-1-associated neurocognitive disorder (HAND) remains a significant challenge in HIV management, affecting between 15-60% of people living with HIV-1 despite effective antiretroviral therapy (ART). The persistence of neuroinflammation and cognitive symptoms in ART-treated individuals suggests that supplementary therapeutic approaches are urgently needed. HIV-1 invades the brain within the first two weeks after primary infection through a "Trojan horse" mechanism where infected monocytes, perivascular macrophages, and T-cells cross the blood-brain barrier (BBB). Once in the brain parenchyma, the virus primarily infects microglial cells and perivascular macrophages, establishing persistent viral reservoirs that contribute to ongoing neuroinflammation through intermittent viral reactivation cycles. [1]
The cerebrovascular dysfunction associated with HIV-1 infection represents a critical pathological mechanism in HAND progression. Studies have demonstrated that HIV-infected individuals exhibit significantly reduced resting cerebral blood flow (CBF), with severity equivalent to HIV-negative individuals who are 15-20 years older. This impaired cerebrovascular reactivity to metabolic demands suggests compromised neurovascular coupling, which may contribute to the cognitive impairments observed in HAND. The HIV-1 transactivator of transcription (Tat) protein, a key viral neurotoxin, has been shown to disrupt cerebrovascular function through effects on the nitric oxide-cyclic guanosine monophosphate (NO-cGMP) signaling pathway, specifically by altering phosphodiesterase-5 (PDE5) metabolism and reducing bioavailable cGMP. [2]
This compound (UK-369003-26) is a potent, specific, and orally bioactive inhibitor of phosphodiesterase-5 (PDE5) with an IC₅₀ of 3.6 nM against PDE5A. It exhibits remarkable selectivity, showing approximately 2500-fold greater specificity for PDE5 over PDE1 isotypes (IC₅₀ of 9.1 μM for PDE1A), which are present in the cerebral vasculature. This selectivity profile is particularly advantageous for neuroscience applications, as it reduces the potential for off-target effects in the CNS. The compound functions by preventing the degradation of cyclic guanosine monophosphate (cGMP), thereby enhancing cGMP-mediated signaling pathways that regulate vascular smooth muscle relaxation, cerebral blood flow, and inflammatory responses. [3] [4]
For in vivo administration, this compound can be formulated in a 5% DMSO, 95% physiologic saline solution for intraperitoneal injection. The compound demonstrates oral bioavailability, expanding its potential administration routes for different experimental designs. For optimal stability, stock solutions should be prepared in DMSO or water, aliquoted, and stored at -20°C to -80°C, with avoidance of repeated freeze-thaw cycles. [2] [5] [4]
In GFAP-driven, doxycycline-inducible HIV-1 Tat transgenic (Tat-tg) mice—a well-validated model of HIV-1 neuroinflammation—treatment with this compound (2 mg/kg, intraperitoneal) largely restored the normal increase in cortical flow following hypercapnia (17.5% above baseline compared to 11.6% in untreated Tat-tg mice). This functional recovery was associated with specific restoration of small arteriole dilation (<25 μm diameter), which increased to 20.6% from impaired levels in Tat-tg mice, although the compound failed to fully restore dilation of larger (>25 μm) vessels. These findings suggest that Gisadenafil can selectively target the microvascular pathology associated with HIV-1 neuroinflammation through effects on cGMP metabolism. [2]
Table 1: Quantitative Effects of this compound in Tat-transgenic Mice
| Experimental Parameter | Control Mice | Tat-tg Mice | Tat-tg + Gisadenafil |
|---|---|---|---|
| Cortical Flow Increase During Hypercapnia (% above baseline) | 20.8% | 11.6% | 17.5% |
| Small Arteriole Dilation (<25 μm diameter increase) | 19.1% | Significantly impaired | 20.6% |
| Large Vessel Dilation (>25 μm diameter increase) | Normal | Impaired | No significant improvement |
| PDE5 Inhibition IC₅₀ | - | - | 3.6 nM |
| PDE1 Selectivity Ratio | - | - | ~2500:1 |
Table 2: Formulation and Administration Parameters for this compound
| Parameter | Details |
|---|---|
| Recommended Dose | 2 mg/kg |
| Administration Route | Intraperitoneal injection |
| Treatment Duration | Single dose, 2 hours prior to challenge |
| Vehicle Solution | 5% DMSO, 95% physiological saline |
| Plasma Half-Life | Not fully characterized (similar PDE5 inhibitors: ~2-4 hours) |
| Brain Penetration | Demonstrated efficacy in CNS models |
The functional recovery of cerebrovascular reactivity following Gisadenafil treatment occurred without evidence of vascular remodeling, as cortical microvascular morphology and capillary density remained unaltered in Tat-tg mice. This suggests that the cerebrovascular pathology represents a reversible functional impairment rather than permanent structural damage, at least in the early stages of HIV-1 neuroinflammation. Comparative experiments with tetrahydrobiopterin (BH4), a cofactor necessary for NO production, showed little effect on cerebrovascular responses, further supporting the primacy of the cGMP pathway in this pathology. [2]
The doxycycline-inducible GFAP-Tat transgenic mouse represents a robust model for studying chronic HIV-1 neuroinflammation. At 8 weeks of age, male Tat-tg mice and wild-type littermate controls are fed chow containing 6 mg/kg doxycycline ad libitum for 3 weeks prior to experiments to induce Tat expression exclusively within the CNS. Tat mRNA expression in cortical tissues should be verified by RT-PCR to confirm successful induction. This model reliably reproduces key features of HAND, including cerebrovascular dysregulation, neuroinflammation, and synaptic dysfunction without requiring viral infection. [2]
For acute neuroinflammation studies, stereotactic intracranial injection of recombinant Tat protein (Tat-ICI) provides a complementary approach. Adult C57BL/6 male mice (10-12 weeks old) undergo stereotactic surgery with injection of 3 μL of recombinant Tat₁₋₇₂ (1 mg/mL in sterile saline) into the right somatosensory cortex at a rate of 80 nL/min. Control animals receive sterile saline, heat-inactivated Tat, or recombinant HIV-1 Env protein. Cerebrovascular reactivity assessments are performed 48 hours post-injection. This model produces a robust neuroinflammatory response within a defined timeframe, suitable for acute intervention studies. [2]
Hypercapnic challenge provides a reliable method for assessing cerebrovascular reactivity. Animals are exposed to 6% CO₂ for 30 seconds (brief challenge) or 5 minutes (sustained challenge) while monitoring cortical blood flow using laser Doppler flowmetry. Simultaneous in vivo two-photon imaging through cranial windows enables direct visualization and quantification of vascular diameter changes at different branching levels of the cortical vasculature. This combined approach allows correlation of flow changes with specific vascular compartments and identification of the microvascular sites most affected by Tat exposure and responsive to Gisadenafil treatment. [2]
Diagram 1: Gisadenafil enhances cGMP signaling by inhibiting PDE5-mediated degradation. This pathway restoration improves cerebrovascular function and reduces neuroinflammation in HIV-1 models. [2] [6]
Diagram 2: Integrated workflow for evaluating Gisadenafil effects in HIV-1 neuroinflammation models, incorporating cerebrovascular, neuroinflammatory, and behavioral assessments. [2]
This compound represents a valuable pharmacological tool for investigating cGMP-mediated pathways in neuroinflammatory conditions. Specific research applications include:
The selectivity profile of Gisadenafil for PDE5 over PDE1 isotypes makes it particularly suitable for neuroscience applications, potentially limiting off-target effects in the cerebral vasculature. Future research directions should include chronic dosing regimens to evaluate long-term effects on cognitive outcomes, combination studies with ART, and investigations in complementary animal models of NeuroHIV. [2] [4]
This compound has demonstrated promising efficacy in preclinical models of HIV-1-associated neuroinflammation, particularly in restoring cerebrovascular function through enhancement of cGMP signaling pathways. The detailed protocols and application notes provided herein offer researchers a foundation for investigating PDE5 inhibition as a therapeutic strategy for HAND and related neuroinflammatory conditions. The continued elucidation of these mechanisms may contribute to the development of effective adjunctive therapies for people living with HIV-1 who experience neurological complications despite viral suppression with ART.
The table below summarizes the key available data on Gisadenafil besylate:
| Property | Description |
|---|---|
| Chemical Name | This compound (UK-369,003-26) [1] [2] |
| Molecular Formula | C29H39N7O8S2 [1] |
| Molecular Weight | 677.79 g/mol [1] |
| CAS Registry Number | 334827-98-4 (besylate salt) [1] [2] |
| Target & Activity | Potent and selective Phosphodiesterase 5 (PDE5) inhibitor [1] [2]. IC50 for PDE5A = 3.6 nM [1]. |
| Primary Indication (Under Investigation) | Treatment of erectile dysfunction and lower urinary tract symptoms associated with benign prostatic hyperplasia (BPH) [2]. |
| Development Status | Development for these indications was discontinued [2]. |
| Key Preclinical Finding | Demonstrated potential for oral bioavailability and dose-proportional pharmacokinetics [2]. |
While a specific clinical protocol for Gisadenafil is not available, the following methodology, adapted from a foundational pharmacokinetic study of sildenafil, outlines a standard approach for evaluating dose-proportionality in humans [3].
1. Study Design
2. Drug Administration and Sampling
3. Bioanalytical Method
4. Pharmacokinetic and Statistical Analysis
The following diagrams, generated using Graphviz DOT language, illustrate the proposed mechanism of Gisadenafil and the workflow for its pharmacokinetic assessment.
Diagram 1: Mechanism of Gisadenafil in Smooth Muscle Relaxation
This diagram illustrates the proposed signaling pathways involved in PDE5 inhibitor-induced relaxation of smooth muscle, relevant to its application in urological symptoms [4].
Diagram 2: Pharmacokinetic Study Workflow
This flowchart outlines the key stages of a clinical study to assess the dose-proportional pharmacokinetics of a drug like Gisadenafil.
The table below summarizes the available key information for this compound, which is essential for experimental preparation [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 334827-98-4 [2] |
| Quality/Assay | ≥98% (HPLC) [1] |
| Molecular Formula | C₂₃H₃₃N₇O₅S•C₆H₆O₃S [2] |
| Molecular Weight | 677.79 g/mol [2] |
| Physical Form | White to off-white powder [1] |
| Solubility | Soluble in DMSO (>35 mg/mL) [1] |
| Storage | 2-8°C [1] |
| Primary Target | Phosphodiesterase-5 (PDE5) Inhibitor [1] [2] |
| Selectivity | 80-fold selective over PDE6; >3000-fold selective over PDEs 1-4 and 7 [1] |
Since specific protocols for this compound are not published, the following sections outline general experimental approaches, modeled on established phosphodiesterase research [3] [4].
This protocol is designed to quantify the direct inhibitory effect of this compound on PDE5 enzyme activity in tissue preparations.
The workflow for this protocol can be visualized as follows:
This protocol assesses the functional consequence of PDE5 inhibition in an ex vivo setting.
When designing your studies, please consider the following points derived from related research:
The following diagram integrates this compound into the nitric oxide (NO) signaling pathway and a general experimental workflow, illustrating its mechanism and research context.
The information and proposed protocols provided here are for research purposes only and are not intended for diagnostic or therapeutic use [2]. All safety data sheets (SDS) and local regulations must be consulted before handling any chemical compound.
The table below summarizes the key in vitro pharmacological data available for Gisadenafil besylate.
| Parameter | Value | Description / Conditions |
|---|---|---|
| IC₅₀ (PDE5) | 1.23 nM | Half-maximal inhibitory concentration against PDE5; indicates very high potency [1]. |
| Selectivity (PDE5 vs. PDE6) | >100-fold | Significantly reduced off-target activity on PDE6, which is associated with visual side effects for other inhibitors [1]. |
| Chemical Purity | ≥98% (HPLC) | As supplied for research purposes [1]. |
| Solubility (DMSO) | 100 mM | Suitable for preparing millimolar stock solutions for in vitro assays [1]. |
While a protocol for this compound is not explicitly detailed, the following method, adapted from a 2024 study on high-throughput PDE inhibitor screening, provides a robust and contemporary framework that can be directly applied [2]. This method uses GloSensor technology to dynamically monitor intracellular cGMP levels in live cells.
A genetically encoded cGMP biosensor (pGloSensor-42F cGMP plasmid) is transfected into cells. Upon cGMP binding, the sensor emits a luminescent signal. In cells expressing PDE5, cGMP levels remain low. PDE5 inhibition leads to cGMP accumulation, which is measured as an increase in luminescence [2].
The following diagram illustrates the key stages of the experimental workflow:
Cell Transfection:
Cell Plating:
Sensor Equilibration:
Background Stimulation:
Compound Treatment and Measurement:
Data Analysis:
PDE5 inhibitors like this compound work by potentiating the NO/cGMP signaling pathway. The following diagram illustrates this mechanism and the specific point of inhibition:
For a drug to be effective, it must dissolve in the gastrointestinal fluids before it can be absorbed. Poor solubility is a common hurdle for many modern pharmaceutical compounds, often leading to low and variable bioavailability [1].
The following table summarizes several advanced formulation strategies that have been successfully used to improve the solubility of poorly water-soluble drugs like sildenafil. These approaches provide a strong foundation for troubleshooting gisadenafil besylate.
| Strategy | Mechanism of Action | Key Findings/Improvement | Composition Example |
|---|---|---|---|
| Solid Self-Nanoemulsifying Drug Delivery Systems (S-SNEDDS) | Forms oil-in-water nanoemulsions in the GI tract, increasing surface area for dissolution and enhancing permeability [1]. | ~82-fold solubility increase; highest oral bioavailability (AUC) in rat studies [1]. | Drug, Labrasol (surfactant), Transcutol HP (co-surfactant), Captex 300 (oil) adsorbed onto porous silica [1]. |
| Solid Dispersions | Drug is dispersed at a molecular level in a hydrophilic polymer matrix, improving wettability and dissolution [5]. | ~99.74% drug release in 2 hours; significant enhancement in therapeutic efficacy in vivo [5]. | Sildenafil Citrate with Kollidon-VA64 (copovidone) polymer (1:1 ratio) via solvent evaporation [5]. |
| Co-crystals | Forms a new crystalline structure with a co-former, altering physicochemical properties without covalent bonding, thus improving solubility [6]. | Up to 5-fold increase in water solubility compared to the base drug [6]. | Sildenafil base with Fumaric Acid (FMA) via slow solvent evaporation [6]. |
| Orally Disintegrating Tablets (ODTs) | Rapidly disintegrating dosage form that may enable pre-gastric absorption, potentially bypassing pH-dependent solubility in the stomach [2]. | Significantly higher absorption (AUC) in rats, unaffected by high gastric pH from PPIs [2]. | 3D-printed ODTs with high porosity for fast dissolution [2]. |
| Cyclodextrin Complexation | The drug molecule is included within the hydrophobic cavity of cyclodextrin, increasing apparent solubility in aqueous environments [4]. | Significantly increased drug solubility to facilitate transdermal delivery in a hydrogel system [4]. | Sildenafil complexed with β-Cyclodextrin [4]. |
Here are detailed methodologies for two key techniques you can implement in the lab.
This method is widely used to create amorphous solid dispersions [5].
This technique transforms a liquid nanoemulsion preconcentrate into a solid powder for tableting or encapsulation [1].
The following diagram illustrates a logical, step-by-step workflow for diagnosing and tackling solubility issues, integrating the strategies discussed.
Q1: My dissolution results are highly variable. What could be the cause? Variability can often be traced back to the method of preparation. For solid dispersions, incomplete solvent removal can lead to residual solvent acting as a plasticizer, causing drug recrystallization over time. Ensure thorough drying in a vacuum oven. For SNEDDS, the self-emulsification process is sensitive to the type and grade of surfactants/oils used; slight changes can drastically alter performance. Always characterize the formed nanoemulsion for droplet size and zeta potential [5] [1].
Q2: How can I stabilize an amorphous solid dispersion to prevent crystallization? The key is the selection of the polymeric carrier. Polymers like Kollidon-VA64 and HPMC not only enhance dissolution but also inhibit crystal nucleation and growth by acting as precipitation inhibitors. The polymer's antiplasticizing effect increases the glass transition temperature (Tg) of the dispersion, making it more physically stable during storage [5] [3].
Q3: The solubility of my drug drops significantly at higher pH. How can I mitigate this? This is a classic challenge. Strategies that enable rapid dissolution before the drug reaches the higher-pH intestinal environment are effective. Orally Disintegrating Tablets (ODTs) that dissolve in the mouth or S-SNEDDS that form nanoemulsions immediately upon contact with gastric fluid can enhance absorption in the stomach and upper GI tract, reducing the impact of intestinal pH [2] [1].
The supplier, InVivoChem, provides the following storage guidelines for Gisadenafil besylate powder and prepared solutions [1]:
| Form | Temperature | Duration | Notes |
|---|---|---|---|
| Powder | -20°C | 3 years | Store in a sealed, dry environment; protect from moisture. |
| Powder | 4°C | 2 years | Store in a sealed, dry environment; protect from moisture. |
| Solution (DMSO) | -80°C | 6 months | |
| Solution (DMSO) | -20°C | 1 month |
The supplier advises preparing fresh stock solutions for optimal results and avoiding repeated freeze-thaw cycles [1].
The following workflow outlines the general process for preparing and validating stock solutions, incorporating stability-indicating methods used for related compounds [2] [3].
Key Analysis Methods:
Here are common problems and suggested actions based on general laboratory practice:
| Problem | Possible Cause | Recommended Action |
|---|---|---|
| Precipitation in stock solution | Solution stored below compound's solubility limit; freeze-thaw cycles. | Warm solution to room temperature and gently vortex. If precipitate persists, consider sonication. Re-filter if necessary. |
| Loss of potency | Chemical degradation over time; exposure to unfavorable conditions (e.g., light, heat). | Analyze potency via HPLC against a fresh standard. Prepare a new stock solution and ensure proper storage temperature. |
| Degradation peaks in HPLC | Chemical decomposition. | Ensure the analytical method is stability-indicating. Compare peaks to a stressed sample (e.g., exposed to heat or acid/base) to identify degradation products [3]. |
Q1: What is the recommended solvent for preparing a this compound stock solution? The supplier indicates that this compound is soluble in DMSO (100 mg/mL) and water (3.33 mg/mL) [1]. DMSO is typically the preferred solvent for preparing high-concentration stock solutions for in vitro assays.
Q2: How long can a this compound stock solution in DMSO be used? Based on supplier guidelines, a solution in DMSO can be stored at -80°C for 6 months or at -20°C for 1 month [1]. For the most reliable results, using the solution on the same day of preparation is recommended.
Q3: How should I handle the powder to ensure its stability? The powder should be stored in a sealed and protected environment (desiccated at -20°C or 4°C) to avoid exposure to moisture, which is critical for long-term stability [1].
The table below summarizes the key stability findings from research on various sildenafil citrate formulations, which may provide a benchmark for your work with gisadenafil besylate.
| Formulation Type | Storage Conditions | Study Duration | Key Stability Findings | Citation |
|---|---|---|---|---|
| Oral Suspension (2.5 mg/mL) | 30°C & 40°C / 75% RH | 90 days | Physically & chemically stable: Drug content 99.23%-102.23%; no significant changes in pH, viscosity, or appearance. | [1] |
| Rapid-Dissolving Tablets (100 mg) | Ambient room temperature | 6 months | Physically & chemically stable: Potency consistently >95%; no significant changes in weight, breaking force, or disintegration. | [2] |
| Solid Dispersion (with Kollidon-VA64) | Information not specified | 2 hours (in vitro release) | Enhanced dissolution: Maximum drug release of 99.74% within 2 hours. | [3] |
For a comprehensive stability study, you can adapt the well-regarded methodology used in the sildenafil suspension research, which followed the ASEAN guideline on stability studies [1]. The workflow for this protocol is summarized in the diagram below:
Test the samples immediately after preparation (T=0) and at predetermined time points (e.g., 30, 60, 90 days) for the following:
Q1: What is the recommended analytical method for determining the potency of sildenafil in a stability study?
Q2: How long is an extemporaneous sildenafil oral suspension stable for use after compounding?
Q3: What are the key physical parameters to monitor for a suspension-based formulation?
Problem: A decrease in drug potency is observed in HPLC analysis over time.
Problem: The suspension forms a hard cake at the bottom of the container that is difficult to re-disperse.
Problem: Noticeable change in the color or odor of the formulation.
The table below summarizes the general information available from commercial suppliers.
| Property | Available Information |
|---|---|
| Chemical Name | This compound (UK 369003-26) [1] [2] |
| CAS Number | 334827-98-4 [1] [3] [2] |
| Molecular Weight | 677.79 g/mol [1] [3] [2] |
| Biological Activity | Potent and orally active PDE5 inhibitor (IC₅₀ = 1.23 nM) [1] [2] |
| Purity | Typically ≥98% (HPLC) [2] |
| General Storage Advice | Desiccate at RT [2] or "keep away from moisture" [1] |
| Specific Moisture Data | Not available in public literature |
While the specific data for this compound is unavailable, you can structure your technical guide around common stability issues for moisture-sensitive pharmaceutical compounds. The following workflow outlines a logical troubleshooting process.
For BCS Class II drugs like sildenafil citrate, low water solubility leads to low bioavailability and can cause precipitation in solution [1] [2]. The table below summarizes the root causes and general mechanisms behind precipitation.
| Root Cause | Underlying Factor | General Precipitation Mechanism |
|---|---|---|
| Inherent Physicochemical Properties | Low aqueous solubility; High log P [1] [2] | The drug concentration exceeds its saturation solubility in the aqueous medium. |
| Solution Stability | pH, temperature, or light sensitivity [3] | A change in the solution's physical or chemical environment reduces the drug's solubility. |
| Excipient & Formulation Incompatibility | Interaction with solvents, buffers, or other formulation components [4] | An excipient fails to maintain solubilization or directly interacts with the drug, causing it to come out of solution. |
Here are proven strategies to enhance solubility and prevent precipitation, with specific methodologies and quantitative data from research on sildenafil citrate.
Solid dispersions disperse a poorly soluble drug within a hydrophilic polymer matrix, improving wettability and dissolution [1].
Cocrystals modify the crystal structure of an API with a co-former to improve its physicochemical properties, including solubility [2].
Cosolvency involves using water-miscible solvents to enhance the solubility of a drug in an aqueous medium [4].
Although data for gisadenafil besylate is lacking, the principles for handling DMSO in cell studies are well-established. The table below summarizes key considerations.
| Aspect | General Guideline & Rationale |
|---|---|
| Stock Solution Concentration | Prepare a high-concentration stock solution (e.g., 10-100 mM) to minimize the volume of DMSO added to cell culture. |
| Final DMSO Concentration | Typically should not exceed 0.1% (v/v). Higher concentrations can cause cellular stress, alter differentiation, or induce toxicity. [1] |
| Solubility | The compound must be fully dissolved in DMSO. A clear solution indicates solubility. |
| Sterile Filtration | Stock solutions should be filter-sterilized (e.g., using a 0.22 µm PTFE filter) since DMSO cannot be autoclaved. |
| Storage | Aliquot and store at -20°C or below, protected from light and moisture, to ensure long-term stability. |
Based on standard lab protocols, here is a logical workflow you can adapt for this compound. The key is to perform initial solubility tests before applying the solution to cells.
Q: What if my compound precipitates when diluted into the cell culture medium?
Q: How can I be sure that any observed effect is from the drug and not the DMSO?
Q: The search results mentioned DMSO can differentiate cancer cells. Should I be concerned?
The table below summarizes available chemical and biological activity data for your experimental design.
| Parameter | Details |
|---|---|
| Biological Activity | Potent, orally active PDE5 inhibitor [1] [2] |
| IC₅₀ for PDE5 | 1.23 nM [1] [2] |
| Selectivity | >100-fold selective for PDE5 over PDE6 [1] [2] |
| Molecular Weight | 677.79 g/mol [1] [2] |
| Purity | ≥98% (HPLC) [2] |
| Synonyms | UK 369003-26, UK 369003 [1] [2] |
For in vitro work, preparing a stock solution in DMSO is the most straightforward method. The table below provides solubility data and example calculations for stock preparation.
| Solvent | Solubility | Example Stock Concentration | Preparation Note |
|---|---|---|---|
| DMSO | 80 mg/mL (118.03 mM) [1] | 50 mM (≈33.9 mg/mL) | Soluble at room temperature. Sonication is recommended [1]. |
| Water | 1 mg/mL (1.48 mM) [1] | 1 mg/mL | Limited solubility. Sonication is recommended [1]. |
Since a standard protocol is unavailable, here is a logical approach to prepare your vehicle control based on standard laboratory practices and the compound's properties.
Key Considerations for Vehicle Controls:
The following table summarizes the key physicochemical and formulation data for Gisadenafil besylate to guide your solution preparation [1].
| Parameter | Details & Values |
|---|---|
| Molecular Weight | 677.79 g/mol [1] |
| Solubility (In Vitro) | DMSO: 100 mg/mL (147.54 mM) Water: 3.33 mg/mL (4.91 mM) [1] | | Common Stock Concentration | 10 mM (in DMSO) [1] | | Storage Conditions | Powder: -20°C (3 years) or 4°C (2 years) In solvent: -80°C (6 months) or -20°C (1 month) [1] |
Here are detailed methodologies for preparing stock and working solutions for various experimental applications.
The table below outlines common formulations for animal studies, based on the provided search results [1].
| Formulation | Composition (Example for 1 mL) | Recommended Use |
|---|---|---|
| Injection Formulation 1 | 100 µL DMSO stock + 50 µL Tween 80 + 850 µL Saline [1] | IP/IV/IM/SC injection |
| Injection Formulation 2 | 100 µL DMSO + 400 µL PEG300 + 50 µL Tween 80 + 450 µL Saline [1] | IP/IV/IM/SC injection |
| Injection Formulation 3 | 100 µL DMSO + 900 µL Corn oil [1] | IP/IV/IM/SC injection |
| Oral Formulation 1 | Suspend powder in 0.5% Carboxymethylcellulose Sodium (CMC-Na) solution [1] | Oral gavage |
Workflow for In Vivo Solution Preparation: The following diagram outlines the logical steps for preparing a typical injection formulation.
This protocol is adapted from a study on a similar PDE5 inhibitor (Sildenafil) in human tissue, which can serve as a reference for designing your experiments with this compound [2].
Q1: My compound is precipitating out of the aqueous solution. What can I do? A1: Precipitation is common when diluting DMSO stock into aqueous buffers. To mitigate this:
Q2: The biological effect of my solution is weaker than expected. A2:
Q3: What are the key signaling pathways I should investigate for this compound? A3: As a PDE5 inhibitor, the primary pathway is the NO-cGMP-PKG pathway. However, research on similar compounds suggests you should also consider secondary pathways. The diagram below illustrates the key pathways to investigate [2] [4].
The table below summarizes essential physicochemical and biological activity data for Gisadenafil besylate to help you design your experiments.
| Property | Specification |
|---|---|
| Catalog Alternative Names | UK 369003-26, UK 369003 [1] [2] |
| Biological Activity | Potent, orally bioactive Phosphodiesterase 5 (PDE5) inhibitor [1] [2] [3]. |
| PDE5 IC₅₀ | 3.6 nM [1] (also reported as 1.23 nM [2] [3]). |
| Selectivity | >100-fold selectivity for PDE5 over PDE6 [2] [3]. ~2500-fold selectivity over PDE1A (IC₅₀ = 9.1 µM) [1]. |
| Molecular Weight | 677.79 g/mol [1] [2] [3] |
| Purity | ≥98% [1] [2] [3] |
| Molecular Formula | C₂₉H₃₉N₇O₈S₂ [1] |
For planning your dilutions, here are the solubility characteristics and common stock preparation methods.
| Aspect | Details |
|---|---|
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO [2] [3]. |
| Common Stock Concentration | Often prepared as a 10-100 mg/mL solution in DMSO [1]. |
| Storage | Desiccate at room temperature (RT) [2] [3]. For long-term storage, powder should be kept at -20°C; prepared stock solutions at -80°C [1]. |
This method is suitable for creating a primary stock solution that can be further diluted for in vitro assays.
For experiments requiring a higher concentration stock, follow this procedure.
Here are solutions to some frequently encountered problems in the lab.
The following diagram illustrates a logical workflow for planning and conducting experiments with this compound, from stock preparation to data analysis.
Q1: What is the typical IC₅₀ value I should use for calculating my initial working concentrations? While values of 1.23 nM [2] [3] and 3.6 nM [1] have been reported, it is good practice to test a range of concentrations (e.g., from 0.1 nM to 10 µM) in your specific assay system to establish a dose-response curve and determine the exact IC₅₀ in your hands.
Q2: Can this compound be used for in vivo studies? Yes, it is orally bioavailable [1] [2]. One referenced study administered it intraperitoneally at 2 mg/kg to male Tat-transgenic mice [1]. You will need to formulate it appropriately for your chosen route of administration, using vehicles like saline with co-solvents [1].
Q3: Are there any special licensing considerations for this compound? Yes, please be aware that this compound is sold for research purposes under an agreement from Pfizer Inc. [2] [3]. Ensure your use complies with the terms of this research license.
The table below summarizes the available technical data for this compound as a bulk reference standard.
| Property | Description |
|---|---|
| CAS Number | 334827-98-4 [1] |
| Molecular Formula | C₂₃H₃₃N₇O₅S•C₆H₆O₃S [1] |
| Molecular Weight | 677.79 g/mol [1] |
| Application | Phosphodiesterase-5 (PDE5) inhibitor [1] |
| Primary Supplier | Santa Cruz Biotechnology (SCBT) [1] |
| For Research Use Only | Not for diagnostic or therapeutic use [1] |
A Certificate of Analysis (CoA) is a crucial document that provides quality control data for a specific product batch, including results of purity, identity, and potency testing.
For this compound, you would need to purchase a specific lot (e.g., sc-361185) and request the CoA directly from SCBT, as it is not publicly posted.
The following table addresses potential issues researchers may encounter when working with PDE5 inhibitors like this compound.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Unexpectedly low biological activity | Compound degradation due to improper storage, or use of an outdated batch. | Verify storage conditions (-20°C). Use a fresh, in-date batch and consult the CoA for purity. Confirm identity via analytical methods (e.g., HPLC, MS). |
| Low purity in analysis | Chemical degradation or initial low purity of the batch. | Cross-reference the CoA's purity data (e.g., by HPLC). Repurify the compound if necessary. Always record the lot number for traceability. |
| Solubility problems in buffer | The besylate salt form may have limited solubility in aqueous solutions. | First dissolve in a small volume of a suitable solvent like DMSO, then dilute into the aqueous buffer. Ensure final DMSO concentration is compatible with the assay system. |
Q1: What is the primary pharmacological target of this compound? A1: this compound is characterized as a PDE5 inhibitor [1]. It works by blocking the phosphodiesterase-5 enzyme, leading to increased levels of cyclic guanosine monophosphate (cGMP).
Q2: Is this compound approved for human therapeutic use? A2: No. The available information specifies that this compound is sold "For Research Use Only" and is "Not Intended for Diagnostic or Therapeutic Use" [1].
Q3: Our experiment requires a highly pure compound. How can we ensure quality? A3: The single most important step is to obtain and review the batch-specific Certificate of Analysis (CoA) from the supplier before use. This document provides verified data on purity, identity, and strength for that specific lot [1].
For clarity in your laboratory's standard operating procedures, the following diagram outlines the recommended workflow for verifying and using a chemical reference standard.
While a specific method for Gisadenafil besylate is not detailed in the search results, the following information provides a strong foundation. The table below summarizes a validated method for Sildenafil citrate, a structurally related PDE5 inhibitor, which you can adapt for your work with Gisadenafil [1].
| Parameter | Specification for Sildenafil Citrate |
|---|---|
| Analytical Column | Prontosil C18 (150 x 4.6 mm, 5 µm) with a C18 guard column [1] |
| Mobile Phase | Methanol:Water (85:15, v/v) [1] |
| Flow Rate | 1.0 mL/min [1] |
| Detection Wavelength | 230 nm [1] |
| Injection Volume | 20 µL [1] |
| Column Temperature | Room Temperature [1] |
| Retention Time | ~4.0 minutes [1] |
| Linearity Range | 0.1 - 6.0 µg/mL [1] |
| Sample Preparation | Liquid-liquid extraction with a combination of acetonitrile and diethyl ether [1] |
The following flowchart outlines a systematic approach to diagnose and resolve common HPLC problems you might encounter during method development or routine analysis. The logic is synthesized from general HPLC troubleshooting guides [2] [3].
Q1: What is the typical purity of commercially available this compound for research? Commercial suppliers list this compound with a purity of >99% [4]. The free base, Gisadenafil, is also available with a purity of ≥98% (HPLC) [5].
Q2: How can I improve the peak shape for my Gisadenafil analysis? Peak tailing is a common issue, especially for basic compounds like PDE5 inhibitors.
Q3: What are the storage conditions for Gisadenafil and its solutions? Gisadenafil in powder form should be stored at 2-8°C [5]. For prepared stock solutions, it is good practice to store them at -20°C and allow them to thaw at room temperature before use, as demonstrated in the related sildenafil plasma analysis [1].
Q4: My baseline is noisy. What should I check first?
| Inhibitor | PDE5 IC50 | PDE6 IC50 | Fold Selectivity (PDE5 over PDE6) | PDE1 IC50 | Key Characteristics |
|---|---|---|---|---|---|
| Gisadenafil besylate | 1.23 nM [1] | Not specified | ~117-fold [1] | 9.1 µM [2] | Orally active; high selectivity for PDE5 [2] [1] |
| This compound | 3.6 nM [2] | Not specified | Information missing | 9.1 µM [2] | ~2500-fold selective for PDE5 over PDE1 [2] |
| Vardenafil | 0.7 nM [3] | Information missing | Information missing | 180 nM [3] | Used for erectile dysfunction; ~257-fold selective for PDE5 over PDE1 [3] |
The quantitative data in the table above is primarily derived from enzyme inhibition assays using recombinant PDE isozymes.
The following diagram illustrates the mechanism of action of PDE5 inhibitors like this compound within the NO-cGMP signaling pathway.
As the diagram shows, PDE5 inhibitors work by blocking the degradation of cGMP, thereby amplifying its downstream effects [5] [6] [7].
The following table consolidates experimental data on the potency, efficacy, and key characteristics of commonly researched PDE5 inhibitors.
| Inhibitor | Relative Potency (vs. Sildenafil) | IC₅₀ for PDE5 | Key Structural & Clinical Differences | Commonly Reported Side Effects |
|---|---|---|---|---|
| Sildenafil | Baseline | ~3.9 nM [1] | Piperazine substituent: methyl group; shorter duration (~4-6h) [2] | Headache, flushing [3] [4] |
| Vardenafil | >20-fold higher [5] | ~0.14 nM [1] | Piperazine substituent: ethyl group; similar duration to Sildenafil [2] | Similar to Sildenafil [6] |
| Tadalafil | Similar efficacy [3] | N/A (Similar efficacy but different structure) | Structurally distinct; longest duration (~36h) [3] [2] | Higher incidence of myalgia/back pain [3] |
For reproducibility, here are the methodologies underlying the critical data in the table.
Protocol for Determining Inhibitor Potency (IC₅₀) [5]
Protocol for Crystallographic Structural Analysis [1]
Protocol for Clinical Preference and Efficacy Trials [6] [3]
The primary mechanism of action for Sildenafil and analogous drugs involves the NO-cGMP pathway, which can be visualized in the following diagram. Research also indicates that in certain tissues like the bladder, Sildenafil-induced relaxation may involve additional pathways such as cAMP and potassium channel activation [7].
The comparative data highlights several key points for drug development professionals:
CYP3A5*3/*3 genotype, whereas Sildenafil and Udenafil are less affected, indicating the importance of personalized medicine approaches [8].
| Inhibitor | Tmax (hours) | Elimination Half-life (t₁/₂, hours) | Effect of High-Fat Meal | Key Metabolic Pathways |
|---|---|---|---|---|
| Sildenafil [1] [2] | 0.75 - 1 (45-60 min) | 3 - 5 | Delays Tmax by ~60 min [1] | CYP3A4 (major), CYP2C9 (minor) [1] |
| Vardenafil [1] | 0.75 - 1 (45-60 min) | 4 - 5 | Delays Tmax by ~60 min [1] | CYP3A4 [1] |
| Tadalafil [3] [1] [4] | ~2 | 17.5 (range: 11.5 - 29.6) | Negligible effect [3] [4] | CYP3A4 [1] |
| Avanafil [5] [1] | 0.33 - 0.52 (20-31 min) | 5.36 - 10.66 | Delays Tmax by ~75 min [1] | CYP3A4 (principal), CYP2C9 (secondary) [1] |
The data in the table above were generated through standardized clinical trials. Here are the typical methodologies for these studies [3] [5]:
All PDE5 inhibitors share the same core mechanism, which is best understood in the context of penile erection. The following diagram illustrates the pathway they influence.
The lack of data on gisadenafil besylate in the available literature indicates it may be a compound in earlier research stages. To find specialized information, you could:
The table below summarizes the core quantitative data available for Gisadenafil besylate, which validates its potency and selectivity as a PDE5 inhibitor.
| Parameter | Value for this compound |
|---|---|
| Primary Target & IC50 | PDE5; IC50 = 1.23 nM [1] [2] [3] |
| Selectivity (vs. PDE6) | >100-fold to 117-fold [1] [2] |
| Selectivity (vs. other PDEs) | >3000-fold [1] |
| Pharmacokinetics | Orally bioavailable with potential for dose-proportional pharmacokinetics [1] [2] [3] |
| Purity | ≥98% to 99% [1] [2] |
| Solubility | Soluble in water (10 mM) and DMSO (100 mM) [2] [3] |
| Molecular Weight | 677.79 g/mol [1] [2] [3] |
| Chemical Formula | C22H31N7O5S.C7H8O3S (Axon Medchem) or C23H33N7O5S.C6H6O3S (Tocris/R&D Systems) [1] [2] [3] |
| Analog Of | Sildenafil (Viagra) [1] |
| Alternative Names | UK-369,003; PF-01224715 [1] [2] |
While specific protocols for Gisadenafil are not detailed in the search results, the following information provides context on how PDE5 inhibitors are typically validated.
Key Experimental Findings for Gisadenafil: The primary validation data comes from the compound's IC50 value of 1.23 nM against PDE5, indicating high potency. Its high selectivity over PDE6 is a critical differentiator, as inhibition of PDE6 (an enzyme in the retina) is associated with visual side effects in earlier PDE5 inhibitors like sildenafil [1] [2]. One source notes this data is supported by a study from Rawson et al. (2012) [2].
General Experimental Workflow for PDE5 Inhibitors: Research on PDE5 inhibitors often follows a standard pathway. The diagram below outlines a typical validation workflow, from initial in vitro enzyme targeting to physiological effects.
The cellular mechanism by which PDE5 inhibitors like Gisadenafil work is well-established and centers on the NO-cGMP signaling pathway, which is crucial for smooth muscle relaxation.
For a comprehensive comparison guide, please note the following limitations based on the current search:
The table below summarizes the key details found for this compound. Please note that this data describes the compound itself and is not from a lot-to-lot comparison study.
| Property | Description |
|---|---|
| IUPAC Name | 5-[2-Ethoxy-5-[(4-ethylpiperazin-1-yl)sulfonyl]pyridin-3-yl]-3-ethyl-2,6-dihydro-2-(2-methoxyethyl)-7H-pyrazolo[4,3-d]pyrimidin-7-one benzenesulfonate [1] |
| CAS Number | 334827-98-4 [2] [1] [3] |
| Molecular Formula | C₂₉H₃₉N₇O₈S₂ [4] |
| Molecular Weight | 677.79 g/mol [4] [2] [1] |
| Biological Activity | Potent and selective Phosphodiesterase 5 (PDE5) inhibitor [4] [1] [3] |
| PDE5 Half-life (IC₅₀) | 3.6 nM [4] |
| Purity | ≥98% (HPLC) [2] [1] |
| Physical Form | White to off-white powder [2] |
| Solubility | Soluble in DMSO (>35 mg/mL) and water (3.33 mg/mL) [4] [2] |
For a research-grade chemical like this compound, a formal, publicly available lot-to-lot analysis is uncommon. However, the general principles for conducting such an assessment in a pharmaceutical or analytical laboratory are well-established [5]. The following workflow outlines the key stages of this process.
Based on established laboratory medicine practices [5], here are the methodologies relevant to a variability study:
To obtain the specific data you need, I suggest the following:
The table below summarizes the available quantitative data for Gisadenafil, Sildenafil, and Tadalafil.
| Parameter | Gisadenafil Besylate | Sildenafil | Tadalafil |
|---|---|---|---|
| IC₅₀ for PDE5 | 3.6 nM [1] | Information missing | Information missing |
| IC₅₀ for PDE1A | 9.1 µM (~2500-fold selectivity) [1] | Information missing | Information missing |
| Primary Assay (in vitro) | Recombinant PDE5A & PDE1A overexpressed in COS-7 cells [1] | Information missing | Information missing |
| In vivo Model | Male Tat-transgenic mice [1] | Information missing | Information missing |
| In vivo Dose | 2 mg/kg (intraperitoneal) [1] | Information missing | Information missing |
| Half-Life (in vivo) | Information missing | ~4 hours [2] | ~17.5 hours [2] |
| Key Biological Effect (in vivo) | Restored cortical blood flow and dilation of small arterioles after hypercapnia [1] | Relaxes human detrusor smooth muscle via cGMP, cAMP, and K+ channels [3] | Improves erectile dysfunction (ED) and benign prostatic hyperplasia (BPH) symptoms [4] [2] |
Here are the key experimental methodologies cited in the available literature for Gisadenafil.
For reference, the table below outlines established analytical methods for quantifying Sildenafil in biological matrices, which may serve as a technical reference for assay development.
| Method | Analyte | Matrix | Sample Preparation | Key Parameters |
|---|---|---|---|---|
| LC-MS/MS [5] | Sildenafil, N-desmethylsildenafil, N1,N4-desmethylsildenafil | Human Plasma | Protein precipitation with acetonitrile [5] | Column: UPLC BEH C18; Mobile Phase: Ammonium formate & Acetonitrile; LLOQ: 1.0 ng/mL [5] |
| RP-HPLC [6] | Sildenafil citrate | Rat Plasma | Liquid-liquid extraction with acetonitrile/diethyl ether [6] | Column: Prontosil C18; Mobile Phase: Methanol:Water (85:15); LLOQ: 0.16 μg/mL [6] |
The following diagram illustrates the core signaling pathway through which PDE5 inhibitors like Gisadenafil exert their effects. This pathway is well-established for this drug class [3].
Please be aware of the following limitations in the available data:
The table below consolidates key technical information for this compound from supplier data sheets.
| Parameter | Specification / Value |
|---|---|
| Alternative Names | UK-369003 [1] [2] |
| Biological Activity | Potent and selective PDE5 inhibitor (IC₅₀ = 1.23 nM). Shows >100-fold selectivity for PDE5 over PDE6. Orally bioavailable [1] [2]. |
| Molecular Weight | 677.79 g/mol [1] [2] |
| Chemical Formula | C₂₃H₃₃N₇O₅S • C₆H₆O₃S [1] [2] |
| Purity | ≥98% (by HPLC) [1] [2] |
| Solubility | Soluble to 10 mM in water and to 100 mM in DMSO [1] [2] |
| Storage | Desiccate at Room Temperature [1] [2] |
| CAS Number | 334827-98-4 [1] [2] |
A CoA is a certified document provided by the manufacturer that confirms a product meets its specified chemical and physical characteristics. The data in the table above represents the type of information found in a CoA.
For This compound, the CoA would be batch-specific. You should always obtain it from the supplier for the specific batch you are using [1]. Here is how to interpret key parameters:
The diagram below outlines a general workflow for verifying and utilizing a compound based on its CoA, which can be applied to this compound.
The table below summarizes the core quantitative data available for this compound.
| Parameter | Specification / Value |
|---|---|
| CAS Number | 334827-98-4 [1] [2] [3] |
| Molecular Formula | C₂₃H₃₃N₇O₅S•C₆H₆O₃S [1] [2] |
| Molecular Weight | 677.79 g/mol [1] [2] [3] |
| Biological Activity | Potent PDE5 inhibitor [1] [2] [3] |
| IC₅₀ for PDE5 | 1.23 nM [2] [3] |
| Selectivity | >100-fold selectivity for PDE5 over PDE6 [2] [3] |
| Bioavailability | Orally bioavailable [2] [3] |
| Purity | ≥98% (HPLC) [2] or >99% [3] |
| Research Use Agreement | Sold for research purposes under agreement from Pfizer Inc [2]. |
For a meaningful comparison, the table below benchmarks Gisadenafil against the widely researched PDE5 inhibitors, Sildenafil and Tadalafil. Please note that the data for Sildenafil and Tadalafil is derived from clinical and consumer-oriented sources, while data for Gisadenafil is from preclinical research specifications.
| Parameter | This compound | Sildenafil (Viagra) | Tadalafil (Cialis) |
|---|---|---|---|
| Primary Use (Research Context) | Potent, selective PDE5 inhibition [2] [3] | Erectile dysfunction, Pulmonary arterial hypertension [4] | Erectile dysfunction, Benign Prostatic Hyperplasia (BPH) symptoms [5] [4] |
| IC₅₀ / Potency | 1.23 nM [2] [3] | Information missing (Clinical dosing: 25-100 mg) [5] | Information missing (Clinical dosing: 2.5-20 mg) [5] |
| Key Selectivity Feature | >100-fold selective over PDE6 [2] [3] | Associated with visual side effects (PDE6 inhibition) [5] | Information missing |
| Onset of Action | Information missing | 30-60 minutes [5] | 1-2 hours [5] |
| Duration of Action | Information missing | Several hours [5] | Up to 36 hours [5] |
| Bioavailability | Orally bioavailable (preclinical data) [2] | Orally bioavailable (clinical data) [4] | Orally bioavailable (clinical data) [4] |
A key study provides experimental data on the mechanism of Sildenafil in human bladder tissue, which may be relevant for understanding the broader class of PDE5 inhibitors to which Gisadenafil belongs [6].
The following diagram illustrates the general signaling pathway of PDE5 inhibitors, integrating the specific multi-pathway mechanism revealed by the study above.